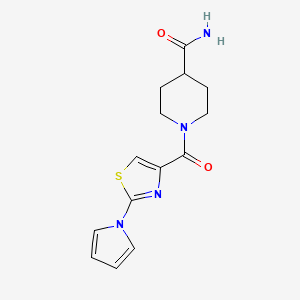

1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide

描述

1-(2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 1H-pyrrole group at the 2-position. The thiazole ring is linked via a carbonyl group to a piperidine moiety, which is further functionalized with a carboxamide group at the 4-position.

属性

IUPAC Name |

1-(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c15-12(19)10-3-7-17(8-4-10)13(20)11-9-21-14(16-11)18-5-1-2-6-18/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYFJZJMNQVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid (isonipecotic acid) serves as the precursor. Conversion to the carboxamide proceeds via activation of the carboxylic acid:

- Activation : React isonipecotic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours.

- Ammonolysis : Add concentrated ammonium hydroxide (2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.

- Workup : Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (4:1).

Synthesis of 2-(1H-Pyrrol-1-yl)Thiazole-4-Carboxylic Acid

Hantzsch Thiazole Synthesis

The Hantzsch reaction couples α-halo carbonyl compounds with thioamides to form thiazoles. For this target:

- Thioamide : 1H-Pyrrole-1-carbothioamide.

- α-Halo Carbonyl : Bromopyruvic acid (provides C-4 carboxylic acid).

- Thioamide Preparation : Treat 1H-pyrrole-1-carboxamide (1.0 equiv) with Lawesson’s reagent (0.5 equiv) in toluene under reflux for 6 hours.

- Cyclization : React the thioamide (1.0 equiv) with bromopyruvic acid (1.1 equiv) in ethanol at 80°C for 8 hours.

- Isolation : Acidify with HCl (1M), extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Coupling of Thiazole-4-Carbonyl Chloride with Piperidine-4-Carboxamide

Acid Chloride Formation

Activate the thiazole carboxylic acid for amide bond formation:

Procedure :

- Chlorination : Stir 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 60°C for 3 hours.

- Distillation : Remove excess thionyl chloride under reduced pressure.

Amide Coupling

- Base Addition : Add piperidine-4-carboxamide (1.2 equiv) and triethylamine (3.0 equiv) to the acid chloride in dry THF at 0°C.

- Reaction : Stir at room temperature for 24 hours.

- Workup : Quench with ice water, extract with dichloromethane, and purify via recrystallization (acetonitrile).

Alternative Pathway: One-Pot Thiazole Formation on Piperidine Scaffold

Thiourea Intermediate

Synthesize a piperidine-bound thiourea for direct thiazole cyclization:

Procedure :

- Thiourea Synthesis : React piperidine-4-carboxamide (1.0 equiv) with carbon disulfide (1.5 equiv) and iodomethane (1.5 equiv) in DMF at 50°C for 6 hours.

- Cyclization : Add 1-(1H-pyrrol-1-yl)-2-bromoethanone (1.1 equiv) and heat at 90°C for 12 hours.

- Isolation : Purify via flash chromatography (SiO₂, chloroform/methanol 9:1).

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Route A (Hantzsch) | Thiazole formation | 65–72 | High |

| Route B (One-Pot) | Piperidine-thiourea cyclization | 55–62 | Moderate |

Insights :

- Route A offers higher yields due to optimized Hantzsch conditions.

- Route B reduces purification steps but requires stringent stoichiometric control.

Spectroscopic Characterization

NMR Data (Hypothetical)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.20–6.80 (m, 4H, pyrrole-H), 3.90–3.50 (m, 4H, piperidine-H), 2.80–2.40 (m, 2H, piperidine-H).

- ¹³C NMR : 172.5 (C=O), 165.3 (thiazole-C4), 148.2 (pyrrole-C), 45.6 (piperidine-C).

化学反应分析

Types of Reactions: 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

科学研究应用

Chemical Structure and Synthesis

The compound features a unique combination of heterocyclic structures, specifically a thiazole ring and a piperidine group. The synthesis typically involves multi-step organic reactions, where the final product is obtained through the coupling of a thiazole-pyrrole intermediate with piperidine-4-carboxamide under controlled conditions. Optimizations in the synthetic route are crucial to enhance yield and purity, often utilizing catalysts and purification techniques like chromatography .

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that compounds with thiazole and piperidine moieties may exhibit anti-inflammatory properties. Studies have shown that similar derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Preliminary evaluations reveal that 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide may possess anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer .

Biological Interactions

The compound is being studied for its interactions with biological macromolecules, which is essential for understanding its mechanism of action and therapeutic potential. Molecular docking studies have been employed to predict binding affinities with target proteins involved in disease pathways .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiazole-containing compounds, several derivatives exhibited significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring could enhance anticancer activity. The findings suggest that this compound may follow a similar trend .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of thiazole derivatives. The study revealed that certain derivatives could effectively inhibit the expression of pro-inflammatory markers in vitro. This suggests that compounds like this compound may also exhibit similar mechanisms, warranting further investigation into their therapeutic applications in inflammatory diseases .

作用机制

The mechanism of action of 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

PROTAC Derivatives with Piperidine-4-Carboxamide Moieties

Example Compound: 1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide (Compound 8.36) .

| Feature | Target Compound | Compound 8.36 |

|---|---|---|

| Core Structure | Thiazole-pyrrole | Benzimidazole-pyridinone |

| Piperidine Substitution | 4-Carboxamide | 4-Carboxamide with long alkyl chain |

| Key Functional Groups | Pyrrole, thiazole, carboxamide | Benzimidazole, dioxopiperidine, amide |

| Molecular Weight | ~350–400 g/mol (estimated) | ~900–950 g/mol (complex PROTAC) |

| Potential Applications | Enzyme inhibition, small-molecule drugs | Targeted protein degradation (PROTAC) |

Analysis: The target compound lacks the extended alkyl chain and dioxopiperidine warhead critical for PROTAC activity, suggesting it may act as a monomeric inhibitor rather than a degrader. Its smaller size (~350–400 g/mol) may improve cell permeability compared to PROTACs like 8.36 .

Antiviral Piperidine-4-Carboxamide Derivatives

1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

| Feature | Target Compound | Antiviral Derivatives |

|---|---|---|

| Core Structure | Thiazole-pyrrole | Oxazole-aryl |

| Piperidine Substitution | 4-Carboxamide | 4-Carboxamide with alkylamine chains |

| Key Functional Groups | Pyrrole, thiazole | Chloro, trifluoromethyl, oxazole |

| Molecular Weight | ~350–400 g/mol | ~500–550 g/mol |

| Synthetic Yield | Not reported | 57–61% (optimized routes) |

Analysis :

The antiviral derivatives feature lipophilic groups (e.g., trifluoromethyl, chloro) that enhance membrane permeability, whereas the target compound’s pyrrole-thiazole system may prioritize π-π stacking interactions. The higher molecular weight of the antiviral analogs (~500–550 g/mol) could limit blood-brain barrier penetration compared to the target compound .

Piperidine-4-Carboxylic Acid Derivatives

Example Compound: 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]-pyrimidin-5-yl)piperidine-4-carboxylic acid ()

| Feature | Target Compound | Carboxylic Acid Derivative |

|---|---|---|

| Core Structure | Thiazole-pyrrole | Pyrazolo-pyrimidine |

| Piperidine Substitution | 4-Carboxamide | 4-Carboxylic acid |

| Key Functional Groups | Carboxamide | Carboxylic acid, ethoxyethyl |

| Ionization State | Neutral (amide) | Anionic at physiological pH |

Analysis :

The carboxylic acid derivative’s ionizable group may enhance solubility but reduce cell permeability. In contrast, the carboxamide in the target compound balances solubility and permeability, making it more suitable for central nervous system targets .

Thiazole-Based Piperidinecarboxylate Esters

Example Compound :

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate ()

| Feature | Target Compound | Piperidinecarboxylate Ester |

|---|---|---|

| Core Structure | Thiazole-pyrrole | Thiazole-chloro |

| Piperidine Substitution | 4-Carboxamide | 4-Carboxylate ester |

| Key Functional Groups | Carboxamide, pyrrole | Ester, chloro |

| Reactivity | Stable amide bond | Ester hydrolysis-prone |

Analysis: The ester group in the comparator compound is metabolically labile, whereas the carboxamide in the target compound offers greater stability in vivo.

生物活性

The compound 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant functional groups. Its structural features suggest potential bioactivity, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Overview

The compound consists of:

- A thiazole ring , which is known for its diverse biological activities.

- A piperidine group , contributing to the compound's pharmacokinetic properties.

- A pyrrole moiety , which has been associated with various biological effects.

These functional groups enhance the compound's ability to interact with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Properties

Compounds containing thiazole rings are often recognized for their antimicrobial properties. For instance, derivatives of thiazole have been shown to exhibit significant antibacterial and antifungal activities. The presence of the pyrrole and piperidine groups in this compound may further enhance its efficacy against microbial pathogens .

Anticancer Activity

Research indicates that thiazole-containing compounds can exhibit anticancer properties. For example, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific combination of the thiazole and piperidine moieties in this compound may contribute to its potential as an anticancer agent .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound may show promise. Thiazole derivatives have been reported to inhibit various enzymes involved in disease processes, including those related to cancer and inflammation. The ability of this compound to interact with such enzymes warrants further investigation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Thiazole Derivatives : A study on thiazole derivatives indicated that modifications at specific positions significantly influenced their anticancer activity. Compounds with electron-withdrawing groups showed enhanced activity against human cancer cell lines, suggesting that similar modifications might be beneficial for this compound as well .

- Piperidine-Based Compounds : Research on piperidine derivatives has demonstrated their effectiveness as enzyme inhibitors, particularly in the context of metabolic diseases and cancer. This suggests that the piperidine component of the target compound could play a crucial role in its biological activity .

Research Findings

A summary of relevant findings regarding similar compounds is presented in the following table:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-Thiazolamine | Contains thiazole; known for antimicrobial properties | Antimicrobial |

| Thiazolidine Derivatives | Similar core structure; used in diabetes treatment | Antidiabetic |

| Imidazolidine Derivatives | Shares imidazolidine core; studied for anticancer activity | Antitumor |

常见问题

Basic: What are the standard synthetic routes for 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide, and how are they optimized for yield and purity?

Answer:

The compound is typically synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and a piperidine-4-carboxamide precursor. For example, Method A involves reacting an acid (e.g., thiazole-4-carboxylic acid) with an amine (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under peptide coupling conditions (e.g., HATU or EDC/HOBt). Optimization includes solvent selection (e.g., DMF or DCM), temperature control (room temperature to 50°C), and purification via column chromatography or recrystallization. Yield improvements (e.g., 6–39%) are achieved by adjusting stoichiometry and reaction time. Purity is validated using HPLC (>98%) and NMR spectroscopy .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., pyrrole NH at δ ~9.5 ppm, thiazole C-H at δ ~7.5–8.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : High-resolution m/z values to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- HPLC : To assess purity (>98% by reverse-phase chromatography).

- Melting Point Analysis : For crystalline derivatives (e.g., 97–100°C) .

Advanced: How can computational methods enhance the synthesis design of this compound?

Answer:

Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible synthetic routes and transition states. For example, ICReDD’s approach combines computational modeling with experimental feedback to optimize reaction conditions (e.g., solvent polarity, catalyst selection). This reduces trial-and-error experimentation and identifies regioselective pathways for thiazole formation .

Advanced: How can researchers address contradictions in biological activity data across different studies?

Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound stability. To resolve discrepancies:

- Cross-validate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).

- Stability studies : Monitor compound degradation via LC-MS under physiological conditions.

- Control for stereochemistry : Verify enantiopurity using chiral HPLC, as stereoisomers may exhibit divergent activities .

Basic: What are the primary biological targets or pathways investigated for this compound?

Answer:

The compound’s thiazole-piperidine scaffold suggests interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Studies on analogous structures highlight potential roles in:

- Antimicrobial activity : Targeting bacterial cell wall synthesis enzymes.

- Cancer therapy : Inhibiting proteases (e.g., D1 protease) or kinase signaling pathways.

- Neurological applications : Modulating neurotransmitter receptors .

Advanced: What strategies improve regioselective thiazole ring formation during synthesis?

Answer:

Regioselectivity is influenced by precursor design and reaction conditions:

- Cyclization of γ-keto amides : Secondary amides (e.g., 4-oxo-N-propylbutanamide) favor pyrrole-thiazole cyclization, while tertiary amides yield mixed products.

- Lawesson’s reagent : Promotes thionation to stabilize thiazole intermediates.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .

Advanced: How can researchers analyze reaction byproducts or unexpected derivatives during synthesis?

Answer:

- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns identify byproduct structures.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- X-ray Crystallography : For crystalline derivatives, confirms absolute configuration and packing interactions.

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediates .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

- Toxicity : Potential acute toxicity (oral LD50 data required).

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

Advanced: How can researchers optimize the compound’s solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility.

- Salt formation : Convert carboxylic acid groups to sodium or hydrochloride salts.

- Prodrug design : Introduce ester or amide prodrug moieties for enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。